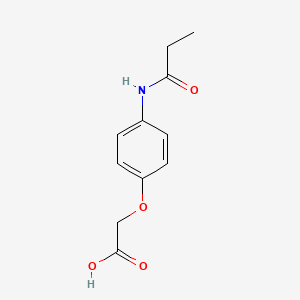

2-(4-Propionamidophenoxy)acetic acid

Description

2-(4-Propionamidophenoxy)acetic acid: is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety, with a propanoylamino substituent on the phenoxy ring

Properties

IUPAC Name |

2-[4-(propanoylamino)phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-10(13)12-8-3-5-9(6-4-8)16-7-11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNDUJJDIXNUBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Propionamidophenoxy)acetic acid typically involves the reaction of 4-aminophenol with propanoyl chloride to form 4-(propanoylamino)phenol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for 2-(4-Propionamidophenoxy)acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Propionamidophenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of 2-(4-Propionamidophenoxy)acetic acid can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 2-(4-Propionamidophenoxy)acetic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its ability to interact with specific biological targets .

Medicine: In medicine, 2-(4-Propionamidophenoxy)acetic acid and its derivatives are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making them candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and pesticides. Its ability to act as a growth regulator in plants makes it valuable in agricultural applications .

Mechanism of Action

The mechanism of action of 2-(4-Propionamidophenoxy)acetic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting or activating enzymes, binding to receptors, or modulating signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Phenoxyacetic acid: A simpler analog without the propanoylamino substituent.

4-(Chloro-2-methylphenoxy)acetic acid: A derivative with a chloro and methyl group on the phenoxy ring.

2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with two chlorine atoms on the phenoxy ring.

Uniqueness: 2-(4-Propionamidophenoxy)acetic acid is unique due to the presence of the propanoylamino group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

2-(4-Propionamidophenoxy)acetic acid, with the CAS number 890982-09-9, is a compound of interest due to its potential biological activities. It belongs to the class of phenoxyacetic acids, which are known for various pharmacological effects, including anti-inflammatory and immunomodulatory properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 2-(4-Propionamidophenoxy)acetic acid can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 221.25 g/mol

The exact mechanism of action for 2-(4-Propionamidophenoxy)acetic acid is not fully elucidated. However, compounds in this class often interact with various biological pathways, including:

- Cytokine modulation : Similar compounds have been shown to influence cytokine production, which plays a crucial role in inflammatory responses.

- Cell signaling pathways : Potential interactions with signaling molecules involved in cell proliferation and apoptosis.

In Vitro Studies

Research has demonstrated that 2-(4-Propionamidophenoxy)acetic acid exhibits significant biological activity in vitro. Key findings include:

- Anti-inflammatory Effects : In cell cultures, the compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Cell Proliferation : Studies indicate that it can inhibit the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties.

In Vivo Studies

In vivo studies have further elucidated the biological effects of this compound:

- Animal Models : In murine models, administration of 2-(4-Propionamidophenoxy)acetic acid resulted in decreased inflammation markers and improved outcomes in models of autoimmune diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | |

| Cell Proliferation | Inhibited growth in cancer cell lines | |

| Immune Modulation | Enhanced regulatory T-cell function |

Case Studies

Several case studies have highlighted the therapeutic potential of 2-(4-Propionamidophenoxy)acetic acid:

-

Case Study on Autoimmune Disease :

- A study involving mice with induced autoimmune conditions showed that treatment with the compound led to a significant reduction in disease severity and associated inflammatory markers.

-

Cancer Research :

- In a controlled study on breast cancer models, administration resulted in a marked decrease in tumor size compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.